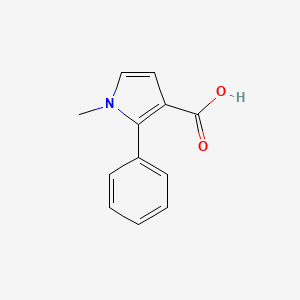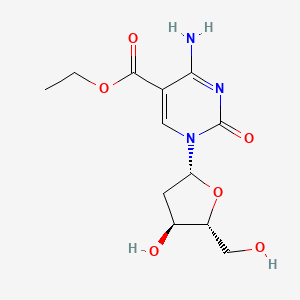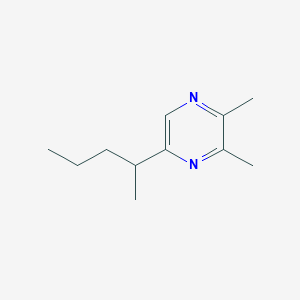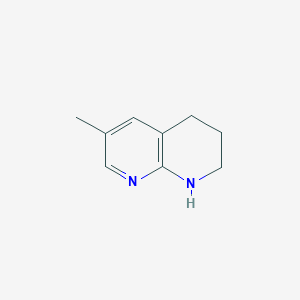
6-甲基-1,2,3,4-四氢-1,8-萘啶
描述
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of 1,8-naphthyridine . It is an organic compound with the empirical formula C9H12N2 . It is a part of the naphthyridine class of compounds, which are a subset of diazanaphthalenes with nitrogen in the separate rings .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be represented by the InChI code: 1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 148.21 g/mol .科学研究应用
合成和化学性质
- 合成方法:化合物6-甲基-1,2,3,4-四氢-1,8-萘啶可以通过各种化学过程合成。例如,腾大伟(2010)描述了从2-甲基吡嗪开始的六步反应过程,涉及缩合、消除、加成、保护、环加/排除和去除保护基 (Teng, 2010)。
- 分子修饰:在另一项研究中,塩澤等人(1984)通过化学修饰吡啶衍生物合成了5,6,7,8-四氢-1,6-萘啶的各种甲基同系物,这是一种相关化合物 (Shiozawa et al., 1984)。
潜在的药用应用
- 抗菌评价:Santilli等人(1975)的研究探讨了1,2,3,4-四氢-4-氧基-1,8-萘啶-3-羧酸的各种酯、碳腈和羧酰胺的抗菌潜力。他们发现某些衍生物对大肠杆菌和其他革兰氏阴性细菌具有保护作用 (Santilli et al., 1975)。
- 化学反应性和潜在用途:Armarego(1967)介绍了各种四氢-和十氢-萘啶的制备,包括1,8-异构体,展示了它们作为药物合成前体的潜力 (Armarego, 1967)。
催化和不对称氢化
- 钌催化的氢化反应:Ma等人(2016)开发了一种使用手性阳离子钌二胺配合物对1,8-萘啶衍生物进行不对称氢化的方法。这种方法提供了一个实用的途径来创建手性杂环建筑块 (Ma et al., 2016)。
在对抗抗生素耐药性中的潜力
- 细菌中外流泵抑制:Oliveira-Tintino等人(2020)研究了1,8-萘啶磺胺类化合物对金黄色葡萄球菌菌株中TetK和MrsA外流泵的抑制作用,表明在应对抗生素耐药性方面发挥作用 (Oliveira-Tintino et al., 2020)。
生化分析
Biochemical Properties
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a FabI inhibitor, which is an enzyme involved in bacterial fatty acid synthesis . This interaction inhibits the growth of bacteria, showcasing its potential as an antibacterial agent. Additionally, 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has been found to interact with other proteins and enzymes, affecting their activity and function .
Cellular Effects
The effects of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FabI leads to the inhibition of bacterial cell growth . Moreover, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting FabI, which disrupts bacterial fatty acid synthesis . This inhibition leads to a cascade of effects, including changes in gene expression and metabolic pathways. The compound’s ability to bind to specific enzymes and proteins is crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained inhibition of bacterial growth, indicating its potential for prolonged antibacterial activity .
Dosage Effects in Animal Models
The effects of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in fatty acid synthesis and other metabolic processes . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its ability to alter the balance of metabolites within cells . These interactions are essential for understanding its overall biochemical effects.
Transport and Distribution
The transport and distribution of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within the cell . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action . This localization is crucial for its effectiveness as an antibacterial agent.
属性
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADIUQKUVWTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




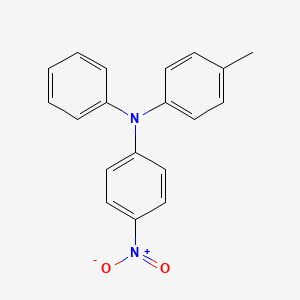
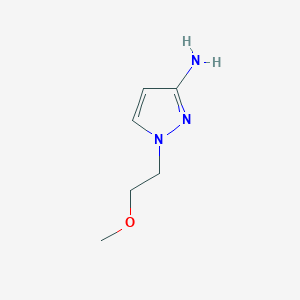
![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)
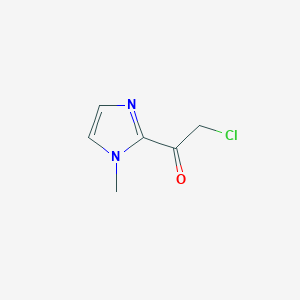
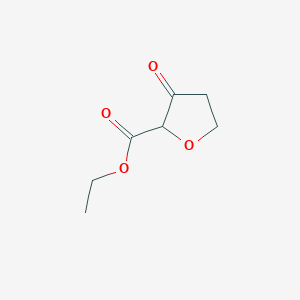


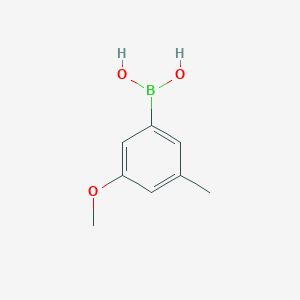
![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
